2,4-Dichloro-cis,cis-muconate(2-)
説明
Structure
3D Structure
特性
分子式 |
C6H2Cl2O4-2 |
|---|---|
分子量 |
208.98 g/mol |
IUPAC名 |
(2E,4E)-2,4-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-2+,4-1+ |
InChIキー |
FHXOPKKNGKBBKG-DXLKSGPOSA-L |
SMILES |
C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |
異性体SMILES |
C(=C(\C=C(/C(=O)[O-])\Cl)/Cl)\C(=O)[O-] |
正規SMILES |
C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |
製品の起源 |
United States |
The Biogeochemical Importance of Breaking Down Chlorinated Aromatic Compounds
Chlorinated aromatic hydrocarbons represent a class of persistent organic pollutants that pose considerable ecological risks due to their toxicity and tendency to bioaccumulate. nih.govnih.gov These man-made compounds, including polychlorinated biphenyls (PCBs), chlorobenzenes, and chlorophenoxy herbicides, are introduced into the environment through industrial effluents, agricultural runoff, and improper waste disposal. nih.govfrontiersin.org Their chemical stability, conferred by the presence of chlorine atoms on the aromatic ring, makes them resistant to natural degradation processes. asm.org This persistence can lead to long-term contamination of soil, groundwater, and sediments, with the potential for entry into the food chain. nih.govfrontiersin.org
The microbial degradation of these compounds is a critical component of their removal from the environment and, therefore, is of significant interest in the field of environmental biogeochemistry. frontiersin.org Microorganisms have evolved specialized enzymatic pathways to cleave the stable aromatic ring and remove the chlorine substituents, ultimately mineralizing these complex molecules into simpler, non-toxic substances like carbon dioxide and water. frontiersin.orgasm.org Understanding these degradative pathways is not only fundamental to predicting the environmental fate of these pollutants but also essential for developing effective bioremediation strategies to clean up contaminated sites.
A Pivotal Intermediate: 2,4 Dichloro Cis,cis Muconate 2 in Xenobiotic Breakdown
2,4-Dichloro-cis,cis-muconate(2-) is a key metabolic intermediate formed during the microbial degradation of several widely used chlorinated aromatic compounds. nih.gov Its presence signifies an active ortho-cleavage pathway, a common bacterial strategy for dismantling aromatic rings. This dianion is notably formed during the breakdown of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and the industrial solvent 1,3-dichlorobenzene (B1664543). nih.govnih.govresearchgate.net
In the degradation of these xenobiotics, the initial enzymatic steps converge on the formation of a substituted catechol. For instance, the breakdown of 2,4-D typically yields 3,5-dichlorocatechol (B76880). nih.govresearchgate.net Similarly, the metabolism of 1,3-dichlorobenzene by certain bacteria also proceeds through 3,5-dichlorocatechol. nih.gov This shared intermediate is then subjected to ring cleavage, leading directly to the formation of 2,4-dichloro-cis,cis-muconate, positioning it as a central hub in the catabolism of these pollutants.
Unpacking the Pathway: Aerobic Ortho Cleavage of Dichloromuconate Intermediates
Generation from Chlorinated Phenoxyacetic Acids
The most extensively studied pathway for 2,4-dichloro-cis,cis-muconate formation begins with the herbicide 2,4-D. wikipedia.org Microorganisms initiate the breakdown of this compound through a series of enzymatic reactions that systematically dismantle its chemical structure. nih.gov
Initial Transformations of 2,4-Dichlorophenoxyacetic Acid
The degradation of 2,4-D is typically initiated by the cleavage of its ether bond. nih.gov This crucial first step is catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govnih.gov This reaction removes the acetic acid side chain from the aromatic ring, yielding the first major intermediate. nih.gov
Formation of Dichlorophenol Intermediates
The enzymatic action of 2,4-D dioxygenase on 2,4-dichlorophenoxyacetic acid results in the formation of 2,4-dichlorophenol (2,4-DCP). nih.govnih.gov This conversion is a pivotal point in the degradation pathway, transforming the initial herbicide into a toxic phenolic compound that requires further enzymatic modification for detoxification and eventual mineralization. nih.govethz.ch
Production from Dichlorocatechols
Once 2,4-DCP is formed, the pathway proceeds through a hydroxylation step to produce a di-hydroxylated intermediate, which is then primed for aromatic ring cleavage.
Hydroxylation of Dichlorophenols to Dichlorocatechols
The intermediate 2,4-DCP is hydroxylated by the enzyme 2,4-dichlorophenol hydroxylase, which is encoded by the tfdB gene. nih.govoup.com This enzyme converts 2,4-DCP into 3,5-dichlorocatechol. nih.govnih.govacs.org This reaction requires cofactors such as NADPH and molecular oxygen to introduce a second hydroxyl group onto the aromatic ring, forming the catechol structure necessary for the subsequent ring-opening reaction. oup.comacs.org In some organisms, like Cupriavidus necator JMP134, two distinct chlorophenol hydroxylases (TfdBI and TfdBII) are encoded on the pJP4 plasmid, both capable of carrying out this transformation. nih.gov
Intradiol Cleavage of 3,5-Dichlorocatechol by Chlorocatechol 1,2-Dioxygenase
The final step leading to the formation of 2,4-dichloro-cis,cis-muconate involves the oxidative cleavage of the 3,5-dichlorocatechol ring. This reaction is catalyzed by chlorocatechol 1,2-dioxygenase, a non-heme iron dioxygenase encoded by the tfdC gene. nih.govnih.gov The enzyme performs an intradiol, or ortho, cleavage, breaking the bond between the two hydroxyl-bearing carbons of the aromatic ring. ethz.chnih.govresearchgate.net This ring fission event incorporates both atoms of a dioxygen molecule, converting the cyclic 3,5-dichlorocatechol into the linear dicarboxylic acid, 2,4-dichloro-cis,cis-muconate. nih.govnih.gov The enzyme from Pseudomonas cepacia CSV90 has been shown to be a homodimer with a high specificity for 3,5-dichlorocatechol. nih.gov
| Step | Substrate | Enzyme | Gene | Product |
|---|---|---|---|---|
| 1 | 2,4-Dichlorophenoxyacetic Acid | 2,4-D Dioxygenase | tfdA | 2,4-Dichlorophenol |
| 2 | 2,4-Dichlorophenol | 2,4-Dichlorophenol Hydroxylase | tfdB | 3,5-Dichlorocatechol |
| 3 | 3,5-Dichlorocatechol | Chlorocatechol 1,2-Dioxygenase | tfdC | 2,4-Dichloro-cis,cis-muconate |
Diverse Microbial Genera Involved in 2,4-Dichloro-cis,cis-muconate(2-) Precursor Formation
The ability to degrade 2,4-D and its precursors is not limited to a single microbial species but is found across a wide range of bacterial and even some fungal genera. oup.comnih.gov This metabolic capability is often encoded on mobile genetic elements, such as the well-studied pJP4 plasmid in Cupriavidus necator JMP134, which facilitates its spread among different microorganisms. nih.govresearchgate.net The degradation pathway has been identified in numerous bacteria isolated from contaminated soils and environments. wikipedia.orgscielo.br
Prominent bacterial genera known to be involved in the formation of 2,4-dichloro-cis,cis-muconate precursors include:
Cupriavidus (formerly Ralstonia, Wautersia, Alcaligenes): C. necator JMP134 is a model organism for 2,4-D degradation. nih.govnih.gov
Pseudomonas : Various Pseudomonas strains are capable of degrading 2,4-D. nih.govoup.com P. cepacia CSV90 has been a source for the purification of key enzymes in the pathway. nih.gov
Arthrobacter : This genus was among the early identified degraders, containing enzymes for converting chlorophenols to chlorocatechols. acs.orgoup.com
Sphingomonas : Members of this genus are also known to possess 2,4-D degrading capabilities. oup.comnih.gov
Achromobacter nih.gov
Flavobacterium oup.comscielo.br
Ochrobactrum nih.gov
Serratia : Serratia marcescens has been identified as a potential 2,4-D degrader. scielo.br
Stenotrophomonas : Stenotrophomonas maltophilia has shown the ability to degrade 2,4-D. scielo.br
Fungal genera such as Penicillium have also been reported to participate in the degradation of 2,4-D. scielo.brnih.gov The diversity of these microorganisms underscores the widespread distribution of the genetic pathways for metabolizing chlorinated aromatic compounds. nih.gov
| Genus | Kingdom | Reference |
|---|---|---|
| Achromobacter | Bacteria | nih.gov |
| Alcaligenes | Bacteria | oup.com |
| Arthrobacter | Bacteria | acs.orgoup.com |
| Cupriavidus | Bacteria | nih.govnih.gov |
| Flavobacterium | Bacteria | oup.comscielo.br |
| Ochrobactrum | Bacteria | nih.gov |
| Penicillium | Fungi | scielo.br |
| Pseudomonas | Bacteria | nih.govoup.com |
| Serratia | Bacteria | scielo.br |
| Sphingomonas | Bacteria | oup.comnih.gov |
| Stenotrophomonas | Bacteria | scielo.br |
Cupriavidus necator (formerly Ralstonia eutropha)
Cupriavidus necator, particularly the well-studied strain JMP134, is a model organism for understanding the biodegradation of 2,4-D. nih.gov The degradation pathway is encoded by the tfd gene cluster, typically located on a plasmid like pJP4. mdpi.com The process begins with the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP) by the action of the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.govmdpi.com Subsequently, the 2,4-DCP hydroxylase, encoded by the tfdB gene, hydroxylates 2,4-DCP to form 3,5-dichlorocatechol (3,5-DCC). mdpi.comresearchgate.net This catechol derivative then undergoes ortho cleavage, a reaction catalyzed by the chlorocatechol 1,2-dioxygenase enzyme from the tfdC gene, resulting in the formation of 2,4-dichloro-cis,cis-muconate. nih.govmdpi.com
The degradation of 2,4-D by Cupriavidus species is an efficient process. For instance, Cupriavidus pinatubonensis BJ71 has demonstrated the ability to degrade 99% of an initial 350 mg/L concentration of 2,4-D within six days under optimal conditions. mdpi.com Another strain, Cupriavidus gilardii T-1, was found to degrade 2,4-D at a rate 3.39 times faster than the model strain C. necator JMP134. nih.gov
| Strain | Key Genes | Pathway Steps | Reference |
| Cupriavidus necator JMP134 | tfdA, tfdB, tfdC | 2,4-D → 2,4-DCP → 3,5-DCC → 2,4-dichloro-cis,cis-muconate | nih.govmdpi.com |
| Cupriavidus pinatubonensis BJ71 | Not specified | Demonstrates high degradation efficiency of 2,4-D | mdpi.com |
| Cupriavidus gilardii T-1 | Not specified | 2,4-D → 2,4-DCP → 3,5-DCC → cis-2-dichlorodiene lactone | nih.gov |
Pseudomonas Species
Various Pseudomonas species are also well-known for their ability to degrade 2,4-D and related chloroaromatic compounds. nih.govresearchgate.net The degradation pathway in these bacteria often mirrors the one found in Cupriavidus necator. nih.gov The initial steps involve the conversion of 2,4-D to 2,4-dichlorophenol and then to a dichlorocatechol. nih.gov This is followed by the ring cleavage of dichlorocatechol by a dioxygenase to yield 2,4-dichloro-cis,cis-muconate. nih.govresearchgate.net
Engineered strains of Pseudomonas putida have been developed to produce cis,cis-muconate (B1241781) from various aromatic compounds. nih.govrsc.orgnih.gov For instance, by harnessing the native enzymatic machinery encoded within the ben and cat gene clusters, researchers have enabled P. putida to produce 2-fluoro-cis,cis-muconate (B1243259) from fluorinated benzoates. dtu.dkresearchgate.net While not the dichlorinated form, this demonstrates the versatility of the muconate pathway in Pseudomonas. Some Pseudomonas strains have also been identified that can tolerate and degrade high concentrations of 2,4-D. plos.orgresearchgate.net For example, Pseudomonas plecoglossicida 2.4-D has shown the ability to utilize perfluorooctanyl sulfonate as its sole source of carbon and energy, highlighting the diverse degradative capabilities within this genus. researchgate.net
| Strain/Species | Key Feature | Pathway Implication | Reference |
| Pseudomonas spp. | Widespread 2,4-D degradation | Formation of 2,4-dichloro-cis,cis-muconate as a key intermediate | nih.govnih.gov |
| Pseudomonas putida | Engineered for muconate production | Demonstrates the adaptability of the muconate pathway for bioremediation and bioproduction | nih.govrsc.org |
| Pseudomonas plecoglossicida 2.4-D | Degradation of fluorinated organic compounds | Shows broad degradative capacity that could be relevant for other halogenated compounds | researchgate.net |
Arthrobacter Species
Members of the genus Arthrobacter are also implicated in the degradation of 2,4-D and the metabolism of chlorocatechols. researchgate.netacs.org Research has shown that enzyme preparations from an Arthrobacter species grown on 2,4-dichlorophenoxyacetate (B1228070) can convert cis,cis-2,4-dichloromuconate to chloromaleylacetate. nih.gov This indicates that cis,cis-2,4-dichloromuconate is an intermediate in the degradation pathway in this genus.
Furthermore, Arthrobacter sp. SPG has been shown to degrade 2-chloro-4-aminophenol via a pathway involving the formation of chlorohydroquinone (B41787) and hydroquinone, with subsequent ring cleavage. nih.gov While this is a different substrate, it demonstrates the ability of Arthrobacter to handle chlorinated aromatic compounds. Some strains, like Arthrobacter sp. C2, have been noted for their rapid degradation of other herbicides like atrazine. mdpi.com
| Strain/Species | Substrate | Key Intermediate | Reference |
| Arthrobacter sp. | 2,4-Dichlorophenoxyacetate | cis,cis-2,4-Dichloromuconate | nih.gov |
| Arthrobacter sp. SPG | 2-Chloro-4-aminophenol | Chlorohydroquinone, Hydroquinone | nih.gov |
Rhodococcus Species
The genus Rhodococcus is known for its broad metabolic capabilities, including the degradation of hydrocarbons and various xenobiotic compounds. asm.orgnih.gov While the direct formation of 2,4-dichloro-cis,cis-muconate is not as extensively documented as in Cupriavidus or Pseudomonas, their involvement in chloroaromatic degradation is established. For instance, a chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP has been characterized, which is a key type of enzyme in the formation of muconic acids from catechols. acs.org This suggests that Rhodococcus species likely follow a similar pathway involving the formation of a dichlorinated muconate when degrading compounds like 2,4-D. Additionally, Rhodococcus has been identified as a key genus in the biodegradation of 2,4-D in certain environments. nih.gov
| Strain/Species | Key Enzyme/Feature | Implication for 2,4-dichloro-cis,cis-muconate formation | Reference |
| Rhodococcus erythropolis 1CP | Chlorocatechol 1,2-dioxygenase | Possesses the necessary enzyme for the ring cleavage of dichlorocatechol to form a dichlorinated muconate. | acs.org |
| Rhodococcus spp. | Identified as 2,4-D degraders | Likely utilize a pathway involving 2,4-dichloro-cis,cis-muconate as an intermediate. | nih.gov |
Other Specialized Bacterial Consortia
The degradation of 2,4-D in the environment is often carried out by consortia of different bacterial species, where the metabolic activities of multiple organisms contribute to the complete mineralization of the compound. researchgate.net These consortia can be more robust and efficient in degrading pollutants than individual strains. Genera such as Acinetobacter, Alcaligenes, Burkholderia, Comamonas, and Sphingomonas have been identified in consortia capable of degrading 2,4-D. researchgate.netvu.nl
| Consortium Composition | Degradation Efficiency | Implication | Reference |
| Comamonas sp, Pseudomonas putida, Klebsiella oxytoca, Acinetobacter lwoffii, Acinetobacter sp. | Successful degradation and mineralization of 2,4-D | The combined metabolic activity likely involves the formation of 2,4-dichloro-cis,cis-muconate. | researchgate.net |
| Mixed bacterial isolates | Up to 95.8% reduction of 2,4-D in soil | Demonstrates the high potential of bacterial consortia for bioremediation of 2,4-D contaminated sites. | researchgate.net |
Cycloisomerization by Chloromuconate Cycloisomerases
Chloromuconate cycloisomerases (EC 5.5.1.7) are pivotal enzymes in the breakdown of chlorinated aromatic compounds. nih.govwikipedia.org They catalyze the conversion of chloro-substituted cis,cis-muconates into dienelactones, a process that involves the elimination of a chlorine atom. nih.gov This transformation is essential for channeling the carbon backbone of these persistent pollutants into central metabolic pathways. researchgate.net
Reaction Mechanisms of Dehalogenation and Cyclization
The enzymatic conversion of 2,4-dichloro-cis,cis-muconate involves both cyclization and dehalogenation. The proposed mechanism suggests that the reaction proceeds through the formation of an enol/enolate intermediate. nih.govasm.org
The formation of an enol/enolate intermediate is a key step in the catalytic cycle. nih.govasm.org This intermediate is a resonance-stabilized anion formed by the removal of a proton from the alpha-carbon of the substrate. masterorganicchemistry.com In the context of 2,4-dichloro-cis,cis-muconate, the subsequent reaction of this intermediate determines the final product.
Following the formation of the enol/enolate intermediate, two competing reactions can occur: protonation or chloride abstraction. nih.govasm.org In the case of chloromuconate cycloisomerases acting on 2,4-dichloro-cis,cis-muconate, the mechanism favors chloride abstraction from the enol/enolate intermediate. nih.govasm.org This is in contrast to the reaction with some other substrates where protonation leads to the formation of different products. nih.govasm.org A key amino acid residue, a lysine (e.g., Lys169 in P. putida muconate cycloisomerase), is thought to be the proton donor in the active site. asm.org Altering this residue to an alanine (K169A) in muconate cycloisomerase CatB significantly impacts its activity with substrates requiring protonation but retains activity with 2,4-dichloro-cis,cis-muconate, leading to the formation of 2-chloro-cis-dienelactone. asm.org This suggests that the chloromuconate cycloisomerase mechanism avoids protonation and instead promotes the elimination of a chloride ion. nih.govasm.org
Substrate Specificity and Affinity within Cycloisomerase Families
There is a clear distinction in substrate specificity between muconate cycloisomerases and chloromuconate cycloisomerases. nih.gov Muconate cycloisomerases from Pseudomonas putida and Acinetobacter "calcoaceticus" show high specificity for non-chlorinated or some mono-substituted muconates but not for 2,4-dichloro-cis,cis-muconate. nih.govnih.gov Conversely, the chloromuconate cycloisomerase from the pJP4 plasmid has a narrower substrate range, showing high activity towards 2,4-dichloro-cis,cis-muconate. nih.gov
Site-directed mutagenesis studies have successfully altered the substrate specificity of muconate cycloisomerases. For example, changing specific amino acid residues in the P. putida muconate cycloisomerase to those found in chloromuconate cycloisomerases resulted in variants with significantly increased specificity for 2,4-dichloromuconate. nih.gov
Table 1: Specific Activity of Wild-Type and Variant Cycloisomerases with 2,4-Dichloro-cis,cis-muconate
| Enzyme | Organism/Plasmid | Specific Activity (U mg⁻¹) | Notes | Reference |
|---|---|---|---|---|
| CatB (wild-type) | Pseudomonas putida | 0.052 | - | asm.org |
| CatB-K169A | Pseudomonas putida | up to 0.020 | Lys169Ala variant | asm.org |
| TfdD-K165A | pJP4 | 0.005 | Lys165Ala variant | asm.org |
This table is interactive. Users can sort the columns by clicking on the headers.
Product Formation from 2,4-Dichloro-cis,cis-muconate
The primary product of the enzymatic conversion of 2,4-dichloro-cis,cis-muconate by chloromuconate cycloisomerases is 2-chloro-cis-dienelactone. asm.org However, under certain conditions and with specific enzymes, other minor products can also be formed.
For example, the conversion of 2,4-dichloro-cis,cis-muconate by the wild-type CatB enzyme from Pseudomonas putida can yield a mixture of products including 2-chloro-cis-dienelactone, 2-chloromaleylacetate, 2-chloroprotoanemonin, and 2-chloro-trans-dienelactone. asm.org The formation of 2-chloroprotoanemonin by the wild-type CatB is notable, whereas the K169A variant of the same enzyme produces 2-chloro-cis-dienelactone instead. nih.govasm.org This highlights how the specific enzyme and its active site environment dictate the reaction outcome.
Table 2: Products from the Enzymatic Conversion of 2,4-Dichloro-cis,cis-muconate
| Enzyme | Product(s) | Reference |
|---|---|---|
| Chloromuconate Cycloisomerase (TfdD) | 2-chlorodienelactone | researchgate.net |
| CatB (wild-type) | 2-chloro-cis-dienelactone, 2-chloromaleylacetate, 2-chloroprotoanemonin, 2-chloro-trans-dienelactone | asm.org |
| CatB-K169A | 2-chloro-cis-dienelactone | asm.orgnih.gov |
| TfdD-K165A | 2-chloro-cis-dienelactone | asm.org |
This table is interactive. Users can sort the columns by clicking on the headers.
2-Chloro-cis-dienelactone
The conversion of 2,4-dichloro-cis,cis-muconate to 2-chloro-cis-dienelactone is a significant step in its metabolic pathway. nih.gov This reaction is catalyzed by chloromuconate cycloisomerase (TfdD). nih.govresearchgate.net The formation of 2-chloro-cis-dienelactone involves an intramolecular cyclization and the elimination of a chloride ion. nih.govasm.org Studies using the K169A variant of muconate cycloisomerase (CatB) from Pseudomonas putida have shown that this enzyme variant can actively convert 2,4-dichloro-cis,cis-muconate, with 2-chloro-cis-dienelactone being a notable product. nih.govasm.org
2-Chloroprotoanemonin
While typical chloromuconate cycloisomerases convert 3-chloro-cis,cis-muconate to cis-dienelactone, standard muconate cycloisomerases tend to produce the bacteriotoxic compound protoanemonin from the same substrate. nih.govasm.org In the case of 2,4-dichloro-cis,cis-muconate, the wild-type muconate cycloisomerase (CatB) has been observed to produce 2-chloroprotoanemonin, a previously unisolated compound. nih.govasm.org The formation of this product suggests a reaction mechanism where protonation of an enol/enolate intermediate occurs before chloride elimination and decarboxylation. nih.govasm.org
2-Chloromaleylacetate
Following the formation of 2-chlorodienelactone, the metabolic pathway continues with a hydrolysis step. nih.gov The enzyme chlorodienelactone hydrolase (TfdE) acts on 2-chlorodienelactone to produce 2-chloromaleylacetate. nih.gov This conversion is a critical part of the established degradation pathway for 2,4-D in microorganisms like Cupriavidus necator JMP134. nih.gov High-performance liquid chromatography (HPLC) analysis of the enzymatic conversion of 2,4-dichloro-cis,cis-muconate has confirmed the formation of 2-chloromaleylacetate as a downstream product. researchgate.net
2-Chloro-trans-dienelactone
In addition to the cis-isomer, the formation of 2-chloro-trans-dienelactone from 2,4-dichloro-cis,cis-muconate has also been reported. researchgate.net The production of this isomer is influenced by the specific type of cycloisomerase involved. Some chloromuconate cycloisomerases are thought to preferentially catalyze a 3,6-cycloisomerization, which is followed by a rapid dehalogenation to form the trans-dienelactone. researchgate.net
Unidentified Downstream Products and Side Reactions
During the enzymatic conversion of 2,4-dichloro-cis,cis-muconate, several other products can be formed. researchgate.net Analysis of reaction mixtures has identified the presence of 2-chloro-cis-acetylacrylate. researchgate.net Furthermore, side reactions can occur, such as the reaction of 2-chloro-cis-dienelactone with buffer components like Tris, leading to the formation of adducts (referred to as compound X in some studies). researchgate.net At least one other unidentified product (compound Y) has also been detected, indicating the complexity of the transformation process. researchgate.net
Enzymatic Transformation Products of 2,4-Dichloro-cis,cis-muconate
| Product | Enzyme/Reaction Condition | Citation |
|---|---|---|
| 2-Chloro-cis-dienelactone | Chloromuconate cycloisomerase (TfdD); Muconate cycloisomerase variant CatB-K169A | nih.gov, asm.org, nih.gov |
| 2-Chloroprotoanemonin | Wild-type muconate cycloisomerase (CatB) | nih.gov, asm.org, researchgate.net |
| 2-Chloromaleylacetate | Formed via chlorodienelactone hydrolase (TfdE) acting on 2-chlorodienelactone | nih.gov, researchgate.net |
| 2-Chloro-trans-dienelactone | Certain chloromuconate cycloisomerases (via 3,6-cycloisomerization) | researchgate.net, researchgate.net |
| 2-Chloro-cis-acetylacrylate | Observed during enzymatic conversion | researchgate.net |
| Unidentified Products (e.g., Compound X, Compound Y) | Side reactions with buffer components or other unknown pathways | researchgate.net |
Mutational Analysis of Chloromuconate Cycloisomerases (e.g., CatB-K169A Variant)
Site-directed mutagenesis has been a valuable tool for understanding the reaction mechanisms of muconate cycloisomerases. nih.govasm.org A key residue in the active site of Pseudomonas putida muconate cycloisomerase (CatB) is Lysine-169 (K169), which acts as a proton donor. nih.govnih.gov To investigate its role, a variant was created where this lysine was replaced with an alanine (CatB-K169A). nih.govasm.org
As expected, the CatB-K169A variant showed no significant activity with substrates that require protonation, such as cis,cis-muconate. nih.gov However, the variant was still active with 3-chloro- and 2,4-dichloro-cis,cis-muconate. nih.govasm.org Interestingly, the product profile changed significantly. While the wild-type enzyme produces (chloro)protoanemonin, the K169A variant produced dienelactones (cis-dienelactone and 2-chloro-cis-dienelactone). nih.govasm.org This finding suggests that the wild-type enzyme's mechanism involves protonation by K169, leading to protoanemonin. In contrast, chloromuconate cycloisomerases, and the CatB-K169A variant, appear to favor a mechanism where chloride is eliminated from the enol/enolate intermediate before protonation can occur, thus avoiding the formation of the toxic protoanemonin. nih.govasm.org
Subsequent Hydrolytic and Reductive Steps
The degradation pathway does not end with the formation of dienelactones or maleylacetates. After the formation of 2-chloromaleylacetate by chlorodienelactone hydrolase (TfdE), the pathway proceeds with reductive steps. nih.gov The enzyme chloromaleylacetate reductase (TfdF) catalyzes the conversion of 2-chloromaleylacetate to maleylacetate. nih.gov Subsequently, maleylacetate reductase reduces maleylacetate to 3-oxoadipate. nih.gov This final product, 3-oxoadipate, can then be funneled into the tricarboxylic acid (TCA) cycle, a central metabolic pathway in many organisms. nih.gov
Conversion of Chlorodienelactones by Chlorodienelactone Hydrolase (TfdE)
The degradation pathway of 2,4-D proceeds through the formation of chlorocatechols, which are then cleaved to produce chloromuconates. Specifically, 2,4-dichloro-cis,cis-muconate is cyclized to 2-chloro-cis-dienelactone. asm.orgnih.gov This intermediate is then acted upon by chlorodienelactone hydrolase, encoded by the tfdE gene, which plays a pivotal role in the continued degradation process. nih.gov
Chlorodienelactone hydrolase (TfdE) is the fifth enzyme in the 2,4-D degradation pathway and is responsible for the hydrolysis of chlorodienelactone to chloromaleylacetate. nih.govresearchgate.net In Cupriavidus necator JMP134, two isofunctional TfdE enzymes, TfdEI and TfdEII, have been identified. nih.gov Both enzymes exhibit optimal activity at 37°C and a pH of 7.0. nih.gov
The catalytic mechanism of dienelactone hydrolases, like TfdE, is thought to involve a catalytic triad, similar to that found in cysteine/serine proteases, often consisting of Cys-His-Asp. nih.govnih.gov This triad facilitates the hydrolysis of the lactone ring. nih.gov
Table 1: Kinetic Parameters of TfdEI and TfdEII from Cupriavidus necator JMP134 for cis-Dienelactone
| Enzyme | K_m (µM) | V_max_ (µM s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| TfdEI | 87 | 0.258 | 0.12 |
| TfdEII | 305 | 0.182 | 0.216 |
Data sourced from Kumar et al., 2014. nih.gov
Metabolism of Chloromaleylacetate by Reductases (TfdF)
The product of the TfdE-catalyzed reaction, chloromaleylacetate, is subsequently metabolized by a reductase encoded by the tfdF gene. researchgate.net This enzyme, chloromaleylacetate reductase, is crucial for the dechlorination and further processing of the carbon skeleton.
The TfdF enzyme catalyzes the conversion of chloromaleylacetate to 3-oxoadipate, which is a key step that connects the degradation of chlorinated aromatic compounds to central metabolism. researchgate.net This reaction involves the reduction of the double bond and the removal of the chlorine atom.
Funneling of Metabolites to the Tricarboxylic Acid Cycle
The ultimate fate of the carbon atoms from 2,4-dichloro-cis,cis-muconate(2-) is their entry into the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production and biosynthesis. nih.gov The conversion of chloromaleylacetate to 3-oxoadipate by TfdF is a critical link in this process. researchgate.netresearchgate.net
3-oxoadipate is a common intermediate in the degradation of various aromatic compounds and can be readily converted to acetyl-CoA and succinyl-CoA, both of which are entry points into the TCA cycle. This integration allows the complete mineralization of the original chlorinated aromatic compound. The efficient funneling of these metabolites into the TCA cycle underscores the metabolic versatility of microorganisms capable of degrading xenobiotic compounds. nih.govresearchgate.net
Genetic and Molecular Basis of 2,4 Dichloro Cis,cis Muconate 2 Metabolism
Catabolic Gene Clusters Encoding 2,4-Dichloro-cis,cis-muconate(2-) Pathway Enzymes
The enzymes that catalyze the conversion of chlorocatechols to intermediates of the tricarboxylic acid (TCA) cycle are encoded by genes typically organized into clusters. These clusters are often located on mobile genetic elements, such as plasmids, facilitating their dissemination among bacterial populations.
The canonical example of a genetic system for 2,4-D degradation is found on the well-studied plasmid pJP4, originally isolated from Cupriavidus pinatubonensis JMP134 (formerly Ralstonia eutropha JMP134). This plasmid is notable for carrying two distinct, evolutionarily related gene clusters, designated tfdI and tfdII, that are involved in the degradation of 2,4-D. nih.govnih.gov
The degradation of 2,4-D is initiated by its conversion to 2,4-dichlorophenol (B122985) (2,4-DCP), which is then hydroxylated to form 3,5-dichlorocatechol (B76880). mdpi.comresearchgate.net The subsequent ortho-cleavage of the aromatic ring of 3,5-dichlorocatechol is catalyzed by a chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene, yielding 2,4-dichloro-cis,cis-muconate. mdpi.com This intermediate is then further metabolized by a series of enzymes encoded by the tfdD, tfdE, and tfdF genes, which code for a chloromuconate cycloisomerase, a dienelactone hydrolase, and a maleylacetate reductase, respectively. mdpi.comresearchgate.net
Plasmid pJP4 uniquely contains two functional sets of these catabolic genes. The tfdI cluster includes the genes tfdC_I D_I E_I F_I, while the tfdII cluster comprises tfdD_II C_II E_II F_II. nih.govmdpi.com The presence of these duplicated but divergent gene clusters on a single plasmid is thought to provide the host bacterium with enhanced metabolic versatility and a potential advantage in environments contaminated with chloroaromatic compounds. nih.gov
Table 1: Key Genes of the tfdI and tfdII Clusters on Plasmid pJP4
| Gene | Encoded Enzyme | Function in the Pathway |
| tfdC | Chlorocatechol 1,2-dioxygenase | Cleaves 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate |
| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2,4-dichloro-dienelactone |
| tfdE | Dienelactone hydrolase | Hydrolyzes the dienelactone intermediate |
| tfdF | Maleylacetate reductase | Reduces maleylacetate to 3-oxoadipate |
The genetic organization for chlorocatechol degradation seen in the tfd clusters is not unique. Homologous gene clusters, such as the tcb (trichlorobenzene) and clc (chlorocatechol) clusters, are found in other bacteria that degrade chlorinated aromatic compounds. These clusters share a common structural framework, typically featuring a set of catabolic genes arranged in an operon and a divergently transcribed regulatory gene. biorxiv.org
The tcb gene cluster, found on plasmid pP51 of Pseudomonas sp. strain P51, encodes the enzymes for the conversion of chlorocatechols to TCA cycle intermediates. nih.gov Similarly, the clc element, originally identified in Pseudomonas sp. strain B13, contains the clcABD genes for the ortho-cleavage of chlorocatechols. nih.gov Both tcb and clc clusters encode a maleylacetate reductase, the fourth enzyme in this modified ortho-cleavage pathway. nih.gov The high degree of similarity in gene sequence and organization among the tfd, tcb, and clc clusters suggests a common evolutionary origin and horizontal gene transfer as a key mechanism for the spread of these catabolic capabilities in microbial communities. biorxiv.orgbiorxiv.org
Transcriptional Regulation of 2,4-Dichloro-cis,cis-muconate(2-) Catabolism
The expression of the catabolic genes involved in 2,4-dichloro-cis,cis-muconate metabolism is tightly regulated to ensure that the enzymes are produced only when their substrate is present, preventing a wasteful expenditure of cellular resources. This regulation is primarily mediated by transcriptional regulators that respond to specific chemical cues.
The regulation of the tfd, tcb, and clc operons is predominantly controlled by proteins belonging to the LysR-type transcriptional regulator (LTTR) family. These regulators can act as both activators and repressors of gene expression.
On plasmid pJP4, the key regulatory genes are tfdR and tfdS. nih.gov These two genes are nearly identical and their products control the expression of the tfd catabolic operons. nih.govnih.gov TfdR has been shown to regulate the tfdCDEF operon. nih.govnih.gov Similarly, the tcb and clc operons are regulated by the LTTRs TcbR and ClcR, respectively. biorxiv.org These regulators bind to specific promoter regions upstream of the catabolic genes they control.
Homologous regulatory systems exist for the degradation of non-chlorinated aromatic compounds. For instance, in Acinetobacter baylyi ADP1, the paralogous LTTRs BenM and CatM regulate the ben and cat operons, which are responsible for the degradation of benzoate and catechol, respectively. mdpi.comresearchgate.net These pathways also proceed through a cis,cis-muconate (B1241781) intermediate, highlighting a conserved regulatory strategy. researchgate.netnih.gov
Table 2: Key Transcriptional Regulators and Their Target Operons
| Regulator | Target Operon/Genes | Organism/Plasmid Example |
| TfdR/TfdS | tfdCDEF | C. pinatubonensis JMP134 (pJP4) |
| TcbR | tcbCDEF | Pseudomonas sp. P51 (pP51) |
| ClcR | clcABD | Pseudomonas sp. B13 |
| BenM | benABCDE | Acinetobacter baylyi ADP1 |
| CatM | catBCA | Acinetobacter baylyi ADP1 |
The activity of LTTRs is modulated by the binding of small effector molecules, typically the substrate of the pathway or an early intermediate. This binding event causes a conformational change in the regulator protein, altering its interaction with DNA and its effect on transcription.
For the tfd system, expression of the tfdCDEF operon is induced by the presence of 2,4-D, 2,4-dichlorophenol, or 4-chlorocatechol. nih.gov These compounds, or metabolites derived from them, are thought to serve as the inducer molecules that bind to TfdR, leading to the derepression and activation of the catabolic operon. nih.gov
In the highly related cbn (chlorobenzoate) system, which is homologous to the tcb cluster, the true inducers have been identified as 2-chloro-cis,cis-muconate and cis,cis-muconate. For the BenM and CatM regulators, cis,cis-muconate is a key effector molecule. mdpi.comresearchgate.net CatM responds solely to cis,cis-muconate, whereas BenM responds synergistically to both benzoate and cis,cis-muconate. mdpi.comresearchgate.netnih.gov This synergistic response allows for a finely tuned level of gene expression based on the presence of both the initial substrate and a downstream metabolite. nih.gov The binding of these inducers typically causes the LTTR to relax a bend in the promoter DNA, facilitating the binding of RNA polymerase and initiating transcription.
A common feature of LTTRs is their ability to regulate their own expression, a process known as autoregulation. The regulatory gene is often transcribed divergently from the catabolic operon it controls. The regulator protein typically binds to a region of DNA between the two promoters.
In the absence of an inducer, the LTTR often represses transcription of the catabolic operon while also repressing its own transcription to maintain a low basal level of the regulator. For example, TfdR has been shown to repress the tfdC promoter in the absence of an inducer. nih.gov Upon binding of an inducer molecule, the conformational change in the regulator alleviates this repression and activates transcription of the catabolic genes. This same conformational change can also affect the regulator's own promoter, sometimes leading to increased expression of the regulator itself to create a positive feedback loop, or maintaining repression to keep regulator levels in check. This elegant system of autoregulation and positive control of the catabolic operon allows bacteria to mount a rapid and efficient response to the presence of a substrate while minimizing protein production in its absence.
Horizontal Gene Transfer and Dissemination of Degradative Capabilities
The capacity of microorganisms to metabolize 2,4-Dichloro-cis,cis-muconate(2-) is not a universally conserved trait but is rather a capability that has been observed to spread among diverse bacterial populations. This dissemination is largely attributed to horizontal gene transfer (HGT), a process that allows for the rapid acquisition of novel metabolic functions. nih.govnih.govnih.gov The genes responsible for the degradation of chloroaromatic compounds, including the pathway involving 2,4-Dichloro-cis,cis-muconate(2-), are often located on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govacademicjournals.org
A prime example of such a mobile genetic element is the plasmid pJP4, originally isolated from Cupriavidus pinatubonensis JMP134 (formerly known as Ralstonia eutropha JMP134). nih.govnih.gov This plasmid carries the tfd gene clusters, which encode the enzymes for the complete degradation of 2,4-D. Specifically, the conversion of 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate is catalyzed by chlorocatechol 1,2-dioxygenase, an enzyme encoded by the tfdC gene. The subsequent step, the conversion of 2,4-dichloro-cis,cis-muconate to 2-chloro-2,5-dihydro-5-oxofuran-2-acetate, is carried out by chloromuconate cycloisomerase, which is encoded by the tfdD gene.
The organization of these tfd genes into clusters on plasmids and transposons facilitates their transfer between different bacterial species and even genera. nih.govnih.gov This transfer allows recipient organisms to acquire the entire metabolic pathway for chloroaromatic degradation, or parts of it, thereby enhancing their metabolic versatility and enabling them to thrive in environments contaminated with these compounds. The mosaic nature of these gene clusters suggests an active recruitment of ancestral genes from different bacterial lineages, such as Burkholderiales and Sphingomonadales, through HGT. nih.govnih.gov Studies have demonstrated the transfer of these catabolic genes in laboratory settings and have inferred their transfer in natural environments from the widespread distribution of highly similar tfd gene sequences across different bacterial species isolated from geographically distinct locations.
Genomic and Metagenomic Approaches to Pathway Elucidation
The advent of genomic and metagenomic approaches has revolutionized the study of microbial metabolic pathways, including the degradation of 2,4-Dichloro-cis,cis-muconate(2-). These techniques allow for the comprehensive analysis of the genetic makeup of individual microorganisms and entire microbial communities, respectively, providing unprecedented insights into the genetic basis of chloroaromatic catabolism.
Genomic analysis of 2,4-D-degrading bacteria, such as Cupriavidus pinatubonensis JMP134, has been instrumental in the initial identification and characterization of the tfd gene clusters. nih.govnih.gov By sequencing the entire genome of such organisms, researchers have been able to pinpoint the specific genes encoding the enzymes involved in the 2,4-D degradation pathway. This includes the detailed analysis of the tfdC and tfdD genes, which are directly responsible for the metabolism of 2,4-Dichloro-cis,cis-muconate(2-). Comparative genomics, the comparison of genome sequences from different organisms, has further revealed the diversity and evolution of these tfd gene clusters, showing variations in their genetic organization and regulation across different bacterial strains. nih.govnih.gov These analyses have also shed light on the evolutionary history of these gene clusters, suggesting a process of assembly through the recruitment of genes from different origins. nih.gov
The following table provides an overview of the key genes and enzymes involved in the direct metabolism of 2,4-Dichloro-cis,cis-muconate(2-):
| Gene | Enzyme | Function in the Pathway |
| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the conversion of 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate. |
| tfdD | Chloromuconate cycloisomerase | Catalyzes the conversion of 2,4-dichloro-cis,cis-muconate to 2-chloro-2,5-dihydro-5-oxofuran-2-acetate. |
Microbiological and Ecological Significance of 2,4 Dichloro Cis,cis Muconate 2 Metabolism
Role in Decontamination of Chlorinated Pollutants in Various Environments
2,4-Dichloro-cis,cis-muconate is a central metabolic intermediate in the aerobic bacterial degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov Microorganisms in soil and water environments are primarily responsible for the breakdown of 2,4-D, preventing its long-term persistence and accumulation. nih.gov The degradation pathway has been extensively studied in bacteria such as Cupriavidus necator JMP134 and various Pseudomonas strains. nih.gov
The process begins with the conversion of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by the hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol (B76880). researchgate.net The aromatic ring of 3,5-dichlorocatechol is then cleaved by the enzyme chlorocatechol 1,2-dioxygenase (encoded by the tfdC gene), resulting in the formation of 2,4-dichloro-cis,cis-muconate. nih.govresearchgate.net
Once formed, 2,4-dichloro-cis,cis-muconate is further catabolized through a series of enzymatic reactions known as the tfd pathway:
Chloromuconate cycloisomerase (tfdD) converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net
Chlorodienelactone hydrolase (tfdE) transforms 2-chlorodienelactone into 2-chloromaleylacetate. nih.gov
Chloromaleylacetate reductase and maleylacetate reductase (tfdF) reduce 2-chloromaleylacetate, eventually leading to intermediates that can enter the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the original pollutant. nih.govnih.gov
This microbial pathway is a cornerstone of bioremediation strategies for environments contaminated with 2,4-D and related chlorinated phenoxyacetic acids. nih.gov The efficiency of this decontamination process depends on environmental factors such as pH and temperature, with optimal degradation typically occurring at neutral to slightly alkaline pH and temperatures between 30 and 35 °C. nih.govprakritimitrango.com
Table 1: Selected Bacterial Strains Involved in the Degradation of 2,4-D via 2,4-Dichloro-cis,cis-muconate
| Strain | Environment of Isolation | Key Characteristics |
|---|---|---|
| Cupriavidus necator JMP134 | Soil | Model organism for 2,4-D degradation; contains the pJP4 plasmid with tfd genes. nih.gov |
| Burkholderia cepacia | Soil | Capable of utilizing 2,4-D as a carbon and energy source. nih.govresearchgate.net |
| Pseudomonas sp. | Soil | Various strains are known to harbor 2,4-D degradation pathways. nih.gov |
| Sphingomonas paucimobilis | Soil | Isolated from contaminated soils and demonstrates 2,4-D degradation capability. nih.govresearchgate.net |
| Achromobacter sp. | Soil | Can mineralize both 2,4-D and MCPA. nih.gov |
| Alcaligenes eutrophus JMP 134 | Soil | Degrades 2,4-D, MCPA, and 2MPA via an ortho-cleavage pathway. core.ac.uk |
Microbial Community Dynamics in Response to Chlorinated Compound Presence
The introduction of chlorinated compounds like 2,4-D into an environment can significantly alter the structure and function of the native microbial community. The presence of the pollutant acts as a selective pressure, favoring the growth and proliferation of microorganisms capable of utilizing it as a carbon and energy source. nih.gov
In soils with a history of 2,4-D exposure, there is often a rapid degradation response due to an acclimated microbial population. However, in pristine or nutrient-poor environments, the indigenous microbial community may lack the necessary catabolic genes to break down the compound efficiently. nih.gov In such cases, a strategy known as bioaugmentation, which involves introducing specific degrader strains or plasmids, can be effective. nih.gov
Intermediates in Fungal Degradation Pathways
While the bacterial degradation pathway for 2,4-D involving 2,4-dichloro-cis,cis-muconate is well-documented, fungal metabolism of this herbicide follows different and often less completely characterized routes. nih.gov Fungi, including species like Aspergillus niger, Penicillium chrysogenum, and Mortierella isabellina, have demonstrated the ability to degrade 2,4-D. acs.orgnih.govresearchgate.net
The primary initial metabolite in fungal degradation of 2,4-D is typically 2,4-dichlorophenol (2,4-DCP), the same initial intermediate as in the bacterial pathway. acs.orgnih.gov However, the subsequent steps can vary. Some studies suggest that 2,4-DCP is more accessible to fungal degradation than the parent 2,4-D molecule. nih.govnih.gov The degradation of 2,4-DCP by fungi can be initiated by oxidative enzymes like laccases, manganese peroxidases, and lignin peroxidases. nih.govacs.org
While the direct fungal pathway leading to 2,4-dichloro-cis,cis-muconate is not as clearly established as in bacteria, some fungi do possess the enzymatic machinery to process aromatic rings. For instance, Aspergillus niger can cleave the aromatic ring of catechol using catechol 1,2-dioxygenase to form the non-chlorinated cis,cis-muconic acid. researchgate.net This indicates that the fundamental enzymatic capability for ortho-ring cleavage exists in fungi. However, the transformation of 2,4-D often involves hydroxylation of the aromatic ring at different positions, leading to a variety of intermediates that may not necessarily converge on the 2,4-dichloro-cis,cis-muconate pathway common in bacteria. acs.org
Physiological Implications of Halogenated Intermediates for Microorganisms
The presence of halogenated intermediates, such as 2,4-dichloro-cis,cis-muconate and its precursors like 2,4-DCP, has significant physiological implications for microorganisms. Halogenated organic compounds (HOCs) are often toxic and can inhibit microbial growth and metabolic activity. mdpi.comnih.gov The toxicity can stem from their lipophilic nature, allowing them to accumulate in cell membranes and disrupt cellular functions. nih.gov
The accumulation of metabolic intermediates can be particularly problematic. If a microorganism possesses the enzymes for the initial steps of a degradation pathway but lacks the enzymes for subsequent steps, toxic intermediates can build up. For example, 2,4-DCP has been shown to be more toxic to some fungi than the parent 2,4-D compound. researchgate.net The incomplete degradation of chlorinated pollutants can therefore lead to the formation of dead-end products or toxic intermediates that are more harmful than the original substance. acs.org
Microorganisms that can completely mineralize halogenated compounds have evolved specific enzymes, such as dehalogenases and specialized dioxygenases, to handle these recalcitrant molecules. nih.govmdpi.com The ability to remove halogen substituents is a critical step, as the presence of halogens can hinder the activity of downstream enzymes. nih.gov Therefore, the efficient metabolism of intermediates like 2,4-dichloro-cis,cis-muconate is crucial not only for obtaining carbon and energy but also for mitigating the toxic effects of halogenated pollutants on the microbial cells themselves and the surrounding ecosystem. mdpi.com
Advanced Research Methodologies in 2,4 Dichloro Cis,cis Muconate 2 Studies
Spectroscopic Analyses for Reaction Monitoring and Product Identification
Spectroscopic techniques are fundamental in tracking the real-time progress of enzymatic reactions involving 2,4-dichloro-cis,cis-muconate(2-) and in identifying the resulting products.
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the enzymatic turnover of 2,4-dichloro-cis,cis-muconate(2-). This technique is effective due to the chromophoric nature of the conjugated double bond system in the muconate molecule and its metabolites, which absorb light in the UV-Vis range.
The conversion of 2,4-dichloro-cis,cis-muconate(2-) can be observed by monitoring the decrease in absorbance at a specific wavelength, typically around 260 nm. nih.govnih.gov The formation of subsequent products can also be tracked by observing the appearance of new absorption maxima. For instance, in the conversion of 2,4-dichloro-cis,cis-muconate by the enzyme muconate cycloisomerase, a shift in the absorption maximum is observed as the substrate is consumed and products are formed. asm.orgresearchgate.net
A critical parameter in these studies is the molar extinction coefficient (ε), which relates the absorbance to the concentration of the compound. For the enzymatic conversion of 2,4-dichloro-cis,cis-muconate, a difference extinction coefficient (Δε) is often determined to quantify the reaction. For example, the Δɛ at 260 nm for the formation of 2-chloroprotoanemonin from 2,4-dichloro-cis,cis-muconate has been determined to be 4,300 M⁻¹ cm⁻¹. asm.org In other studies, an extinction coefficient of 5,800 M⁻¹ cm⁻¹ has been used for the conversion of 2,4-dichloro-cis,cis-muconate. nih.govasm.org
| Compound | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| 2,4-Dichloro-cis,cis-muconate Conversion | 260 | Δɛ = 4,300 (for 2-chloroprotoanemonin formation) | asm.org |
| 2,4-Dichloro-cis,cis-muconate Conversion | Not Specified | 5,800 | nih.govasm.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites formed from 2,4-dichloro-cis,cis-muconate(2-). While UV-Vis spectroscopy and chromatography can suggest the identity of products, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their stereochemical arrangement. unl.eduresearchgate.netd-nb.info
The standard workflow for identifying an unknown metabolite involves a suite of NMR experiments. hyphadiscovery.com A one-dimensional (1D) ¹H NMR spectrum provides initial information about the number and chemical environment of protons in the molecule. unl.edu For more complex structures where signals may overlap, two-dimensional (2D) NMR techniques are employed.
Key 2D NMR Experiments for Metabolite Structure Elucidation:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems and piece together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbon atoms they are attached to, providing a direct link between the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC to build the complete carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
Through the combined interpretation of these NMR spectra, the precise chemical structure of novel metabolites arising from the degradation of 2,4-dichloro-cis,cis-muconate(2-) can be unambiguously determined. unl.eduhyphadiscovery.com
Chromatographic Techniques for Separation and Quantification of Metabolites
Chromatographic methods are essential for separating the complex mixture of compounds that can arise during the metabolism of 2,4-dichloro-cis,cis-muconate(2-) and for quantifying their concentrations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of 2,4-dichloro-cis,cis-muconate(2-) and its non-volatile metabolites. asm.org The separation is typically achieved using a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. asm.orgresearchgate.net
HPLC allows for the effective separation and quantification of a range of metabolites. For example, in studies of the enzymatic conversion of 2,4-dichloro-cis,cis-muconate, HPLC has been used to separate and identify products such as 2-chloro-cis-dienelactone, 2-chloromaleylacetate, 2-chloro-cis-acetylacrylate, and 2-chloroprotoanemonin. asm.orgresearchgate.net By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the identity of the metabolites can be confirmed. The area under each peak is proportional to the concentration of the corresponding compound, allowing for accurate quantification. asm.org
| Metabolite | HPLC Analysis Conditions | Identified Products | Reference |
|---|---|---|---|
| 2,4-Dichloro-cis,cis-muconate | Reversed-phase C8 column | 2-chloro-cis-dienelactone, 2-chloromaleylacetate, 2-chloro-cis-acetylacrylate, 2-chloroprotoanemonin, 2-chloro-trans-dienelactone | asm.orgresearchgate.net |
| 2-chloro-cis,cis-muconate | Reversed-phase C8 column | (+)-2-chloro- and (+)-5-chloromuconolactone | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Derivatized Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. csic.es In the context of 2,4-dichloro-cis,cis-muconate(2-) metabolism, GC-MS is particularly useful for identifying products that are inherently volatile or can be made volatile through chemical derivatization. mdpi.comresearchgate.net
Many of the downstream metabolites of 2,4-dichloro-cis,cis-muconate(2-), such as dicarboxylic acids, are not sufficiently volatile for direct GC analysis. mdpi.com Therefore, a derivatization step is often required. Common derivatization methods include methylation (e.g., using diazomethane) or silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). mdpi.comnih.gov This process replaces acidic protons with less polar groups, increasing the volatility of the analytes. researchgate.net
Following separation by the gas chromatograph, the compounds are introduced into the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compounds by comparison to spectral libraries or through interpretation of the fragmentation patterns. nih.govasm.org For example, GC-MS has been used to identify methylated derivatives of metabolites in the degradation pathways of other chlorinated aromatic compounds, such as tetrachloromuconic acid and 2,3,5-trichloromaleyl acetic acid. nih.govasm.org
Enzymatic Assays and Kinetic Characterization
Understanding the enzymes that act upon 2,4-dichloro-cis,cis-muconate(2-) requires detailed enzymatic assays and kinetic characterization. These studies provide insights into the efficiency and substrate specificity of the enzymes.
Enzymatic assays are typically performed by mixing the purified enzyme with a known concentration of the substrate, 2,4-dichloro-cis,cis-muconate, in a suitable buffer. The reaction progress is then monitored over time, often using UV-Vis spectroscopy to track the decrease in substrate concentration or the formation of a product. nih.govnih.gov
From these assays, key kinetic parameters can be determined. The specific activity of an enzyme is a measure of its efficiency and is often expressed in units of micromoles of substrate converted per minute per milligram of enzyme (μmol/min/mg or U/mg). For example, the specific activity of the cycloisomerase from Pseudomonas chlororaphis RW71 for 2,4-dichloro-cis,cis-muconate has been determined to be 0.025 μmol/min/mg of protein. nih.govasm.org
By varying the substrate concentration and measuring the initial reaction velocity, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic rate. Furthermore, the effects of mutations on enzyme activity can be assessed by comparing the kinetic parameters of the wild-type enzyme with those of engineered variants. nih.gov This can reveal the roles of specific amino acid residues in substrate binding and catalysis. nih.govasm.org
| Enzyme | Substrate | Specific Activity (μmol/min/mg protein) | Reference |
|---|---|---|---|
| Cycloisomerase from Pseudomonas chlororaphis RW71 | 2,4-Dichloro-cis,cis-muconate | 0.025 | nih.govasm.org |
Molecular Biology Techniques for Gene Expression and Protein Engineering
In the study of 2,4-dichloro-cis,cis-muconate(2-), a key intermediate in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), molecular biology techniques are indispensable for elucidating the genetic regulation of its metabolic pathway and for engineering enzymes with improved properties. The primary set of genes involved in this pathway are the tfd genes, found on plasmids such as pJP4 in bacteria like Ralstonia eutropha JMP134.
Gene expression studies have been crucial in understanding how bacteria respond to the presence of 2,4-D and its metabolites. Research on R. eutropha JMP134 has demonstrated that the tfd genes are induced upon exposure to 2,4-D. This induction leads to the transcription of messenger RNA (mRNA) for the various enzymes in the degradation pathway. For instance, the expression of the tfdA gene, which codes for the enzyme that initiates the pathway, and the tfdC gene, responsible for the ring cleavage that produces a muconate derivative, is significantly upregulated in the presence of 2,4-D. Studies have shown a rapid and concerted expression of the tfd genes, with mRNA levels for highly expressed genes like tfdC reaching up to 400 molecules per cell. Interestingly, the signal for this increased gene expression is not 2,4-D itself, but rather an intermediate in the pathway, 2,4-dichloromuconate. This indicates a sophisticated regulatory mechanism where the cell senses the presence of the metabolic intermediate to control the production of the necessary enzymes.
Further molecular analyses have revealed the presence of multiple, sometimes redundant, gene clusters for chloroaromatic degradation. In R. eutropha JMP134, two distinct clusters of tfd genes, designated tfdI and tfdII, have been identified. Through techniques like gene knockout and mutational analysis, where specific genes are inactivated, researchers have been able to probe the specific roles of each gene cluster. These studies have shown that while some genes in the tfdII cluster appear to be non-essential for growth on 2,4-D, others, like tfdE and tfdB from the tfdI cluster, are absolutely critical.
Protein engineering, particularly through site-directed mutagenesis, has been employed to alter the substrate specificity and catalytic efficiency of enzymes in the pathway. A notable example is the engineering of muconate cycloisomerase. While the wild-type enzyme from Pseudomonas putida does not efficiently process chlorinated muconates, researchers have successfully introduced specific amino acid substitutions to enhance its activity towards these compounds. By replacing certain amino acids with those found in chloromuconate cycloisomerases, variants with significantly increased specificity for 3-chloro- and 2,4-dichloro-cis,cis-muconate have been created. For example, the A271S and I54V variants of P. putida muconate cycloisomerase exhibited 27-fold and 22-fold increases in specificity for 3-chloro-cis,cis-muconate, respectively. These findings demonstrate the potential of protein engineering to tailor enzymes for the specific degradation of chlorinated aromatic compounds.
Table 1: Examples of Molecular Biology Techniques in 2,4-Dichloro-cis,cis-muconate(2-) Related Studies
| Technique | Organism/System | Gene/Protein | Key Finding |
| Gene Expression Analysis | Ralstonia eutropha JMP134 | tfd genes | The tfd genes are induced in the presence of 2,4-D, with 2,4-dichloromuconate acting as the signaling molecule for expression. |
| Gene Knockout/Mutational Analysis | Ralstonia eutropha JMP134 | tfdI and tfdII gene clusters | Revealed the essential and redundant roles of different tfd genes in the degradation of chloroaromatic compounds. |
| Site-Directed Mutagenesis | Pseudomonas putida | Muconate Cycloisomerase (catB) | Altered substrate specificity to enhance activity towards 3-chloro- and 2,4-dichloro-cis,cis-muconate. |
Isotopic Labeling Studies for Pathway Tracing
Isotopic labeling is a powerful methodology for tracing the metabolic fate of compounds and identifying the microorganisms responsible for their degradation in complex environmental samples. In the context of 2,4-dichloro-cis,cis-muconate(2-), stable isotope probing (SIP) has been a particularly insightful technique. SIP involves introducing a substrate that has been enriched with a stable isotope, such as carbon-13 (¹³C), into an environmental sample, like soil.
In studies of 2,4-D degradation, researchers have utilized uniformly ring-labeled ¹³C-2,4-D. As microorganisms in the soil metabolize the ¹³C-labeled 2,4-D, the ¹³C is incorporated into their cellular components, including their DNA. This "heavy" ¹³C-labeled DNA can then be separated from the "light" unlabeled DNA of the rest of the microbial community using density gradient ultracentrifugation. By sequencing the 16S rRNA genes from the heavy DNA fraction, scientists can identify the specific microorganisms that were actively consuming the 2,4-D.
These studies have successfully identified members of the β-subdivision of Proteobacteria as key players in the in-situ degradation of 2,4-D in soil. This provides direct evidence of which organisms are performing the metabolic conversion that leads to the formation of 2,4-dichloro-cis,cis-muconate(2-) in a natural environment.
Furthermore, by analyzing the distribution of the ¹³C label over time, researchers can trace the flow of carbon from the parent compound through various metabolic pathways. For instance, after an incubation period, a significant portion of the initial ¹³C from the labeled 2,4-D can be recovered in the respired CO₂ and incorporated into the microbial biomass. The analysis of ¹³C-enriched fatty acid methyl esters (FAMEs) from the microbial biomass can even suggest a succession of different microbial populations involved in the degradation process as the availability of the substrate changes over time. This indicates that a community of organisms may be involved, with some potentially specializing in the initial breakdown of 2,4-D and others utilizing the subsequent intermediates.
While these studies have focused on tracing the fate of the parent compound, 2,4-D, the principles of isotopic labeling are directly applicable to tracing the downstream metabolism of 2,4-dichloro-cis,cis-muconate(2-). By using specifically labeled muconate, it would be possible to follow the carbon atoms through the subsequent enzymatic steps of the degradation pathway, confirming the intermediates and elucidating the complete mineralization process.
Table 2: Isotopic Labeling Studies in the Context of 2,4-D Degradation
| Isotope Used | Labeled Compound | Analytical Technique | Key Finding |
| ¹³C | Uniformly ring-labeled 2,4-D | DNA-Stable Isotope Probing (SIP) | Identified β-Proteobacteria as the primary degraders of 2,4-D in soil. |
| ¹³C | Uniformly ring-labeled 2,4-D | FAME-Stable Isotope Probing | Revealed a succession of microbial populations involved in 2,4-D biodegradation over time. |
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